molecular formula C13H15N3O2 B2624352 methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1856033-89-0

methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2624352
CAS No.: 1856033-89-0
M. Wt: 245.282
InChI Key: WVUBQSPZFRBRNV-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 3-methylbenzyl substituent at the 1-position and a methyl ester group at the 4-position. The presence of the amino group at the 3-position and the ester moiety enhances its reactivity, making it a versatile intermediate in medicinal chemistry. While commercial availability of this compound is currently discontinued, its structural analogs remain significant in research settings .

Properties

IUPAC Name

methyl 3-amino-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-3-5-10(6-9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUBQSPZFRBRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Notes
This compound 3-methylbenzyl C₁₃H₁₅N₃O₂ ~261.28* N/A N/A N/A Discontinued; research interest
Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate 2-chlorobenzyl C₁₂H₁₂ClN₃O₂ 265.7 1.37 442.1 1.40 Higher lipophilicity due to Cl
Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-methoxybenzyl C₁₃H₁₅N₃O₃ 261.28 N/A N/A N/A Electron-donating OCH₃ group
Ethyl 3-amino-1-(3,4-dichlorophenylcarbamoselenoyl)-1H-pyrazole-4-carboxylate 3,4-dichlorophenylselenoureido C₁₃H₁₃Cl₂N₃O₂Se N/A N/A N/A N/A 29% synthesis yield; therapeutic potential
Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate 2,2-difluoroethyl C₇H₉F₂N₃O₂ N/A N/A N/A N/A Aliphatic substituent; 96% purity

*Estimated based on the 4-methoxybenzyl analog .

Structural Analysis

  • Substituent Effects: Halogenated Benzyl Groups: The 2-chlorobenzyl derivative (C₁₂H₁₂ClN₃O₂) exhibits increased molecular weight (265.7 vs. ~261.28) and density (1.37 g/cm³) compared to the 3-methylbenzyl analog. The electron-withdrawing Cl atom may enhance metabolic stability but reduce solubility . Non-Aromatic Substituents: The 2,2-difluoroethyl variant replaces the aromatic benzyl with an aliphatic chain, significantly reducing lipophilicity and possibly improving bioavailability .

Physicochemical Properties

  • Data gaps for other compounds highlight the need for further experimental characterization.

Biological Activity

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole class of derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a methyl ester functional group. The presence of the 3-methylbenzyl substituent enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them candidates for further development as antimicrobial agents.

2. Anti-inflammatory Properties:
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This compound may exhibit similar effects by acting as a COX inhibitor, thereby reducing inflammation .

3. Anticancer Activity:
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with signaling pathways associated with tumor growth and survival. Further research is needed to elucidate the specific molecular targets involved.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory responses or cancer cell signaling.
  • Receptor Interaction: It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Cellular Uptake: The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its biological effectiveness.

Case Studies and Experimental Data

Recent studies have focused on synthesizing and characterizing various pyrazole derivatives to assess their biological activities. For instance:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntimicrobialTBD
Similar Pyrazole DerivativeCOX Inhibition54.65
Pyrazole-based CompoundAnticancerTBD

These findings illustrate the potential of this compound as a versatile agent in medicinal chemistry.

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